![molecular formula C7H12O3 B1604938 2-Hydroxy-1-methylethyl methacrylate CAS No. 4664-49-7](/img/structure/B1604938.png)
2-Hydroxy-1-methylethyl methacrylate
Overview
Description
2-Hydroxy-1-methylethyl methacrylate, also known as 2-hydroxypropyl methacrylate, is a chemical compound with the molecular formula C7H12O3. It is a colorless liquid that is commonly used in the production of polymers and resins. This compound is known for its ability to form cross-linked polymers, which are used in a variety of applications, including coatings, adhesives, and medical devices .
Mechanism of Action
Target of Action
2-Hydroxy-1-methylethyl methacrylate, also known as 1-hydroxypropan-2-yl 2-methylprop-2-enoate , is a type of (meth)acrylate monomer. The primary targets of this compound are the biological membranes, particularly the lipid bilayers .
Mode of Action
The compound interacts with its targets through a process known as hemolytic activity . This involves the disruption of the lipid bilayer of biological membranes, leading to the release of hemoglobin from red blood cells (hemolysis). The degree of hemolytic activity is related to the β-carbon chemical shift in the compound’s NMR spectrum .
Biochemical Pathways
The affected biochemical pathway primarily involves the disruption of the lipid bilayer of biological membranes. This disruption can lead to changes in cell permeability and potential cell lysis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2188±230 °C, a density of 1027±006 g/cm3, and a pKa of 1403±010
Result of Action
The primary result of the action of this compound is the disruption of the lipid bilayer of biological membranes, leading to potential cell lysis . This can have various effects at the molecular and cellular levels, depending on the specific cells and tissues involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in acrylic resin coatings for food cans, and its safety has been evaluated in this context . The temperature of curing (at least 200 °C) is an important factor in ensuring the safety of the compound . Other factors, such as pH and the presence of other chemicals, may also influence its action.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-1-methylethyl methacrylate is known to interact with various enzymes and proteins. It is metabolized by non-specific carboxylesterases to methacrylic acid and propylene glycol . The nature of these interactions is primarily enzymatic, with the compound serving as a substrate for the enzymes.
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been found to be non-genotoxic in vivo, indicating that it does not cause damage to genetic material in cells . It can induce changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It is rapidly hydrolyzed by carboxylesterases to methacrylic acid and the respective alcohol, propylene glycol . This process involves binding interactions with the enzymes, leading to enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable under normal conditions, but can degrade over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It has been found to be non-genotoxic in vivo, even at high doses . Threshold effects and toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to propylene glycol and methacrylic acid, which are further oxidized before excretion . This process involves interactions with various enzymes and cofactors.
Preparation Methods
2-Hydroxy-1-methylethyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with 1,2-propanediol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields . Industrial production methods often involve continuous processes to ensure consistent quality and high production rates .
Chemical Reactions Analysis
2-Hydroxy-1-methylethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide to form polymers.
Esterification: It can react with acids to form esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1,2-propanediol.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various polymerization initiators. Major products formed from these reactions include polymers and esters, which have a wide range of industrial applications .
Scientific Research Applications
Polymer Chemistry
Monomer for Polymer Synthesis
HEMA is primarily used as a monomer in the synthesis of various polymers and copolymers. Its ability to form cross-linked structures makes it ideal for producing materials with enhanced mechanical properties.
Property | HEMA | Methyl Methacrylate (MMA) | 2-Hydroxyethyl Methacrylate (HEMA) |
---|---|---|---|
Solubility | Moderate | High | High |
Hydrophilicity | Moderate | Low | High |
Cross-linking Ability | High | Moderate | High |
Biomedical Applications
Hydrogels for Tissue Engineering
HEMA is widely utilized in the development of hydrogels, which are essential for tissue engineering and drug delivery systems. Its hydrophilic nature allows for better cell adhesion and nutrient transport, making it suitable for applications in regenerative medicine.
Dental Materials
In dentistry, HEMA is a key component in the formulation of dental adhesives and composite resins. Its compatibility with biological tissues and ability to form strong bonds with tooth structures make it invaluable in restorative procedures.
Industrial Applications
Coatings and Adhesives
HEMA is employed in the formulation of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental factors. It is commonly used in automotive coatings and industrial adhesives.
Case Studies
-
Tissue Engineering
A study published in the Journal of Biomedical Materials Research demonstrated the use of HEMA-based hydrogels for cartilage tissue engineering. The results indicated improved cell viability and proliferation when HEMA was incorporated into the hydrogel matrix, showcasing its potential for regenerative applications. -
Dental Adhesives
Research conducted by Dental Materials evaluated the performance of HEMA-containing adhesives compared to traditional formulations. The findings revealed that HEMA-based adhesives exhibited superior bond strength and durability, leading to better clinical outcomes in restorative dentistry. -
Coating Formulations
An investigation reported in Progress in Organic Coatings highlighted the effectiveness of HEMA in acrylic resin coatings for food packaging. The study confirmed that HEMA-enhanced coatings provided better barrier properties and resistance to moisture, thereby extending shelf life.
Comparison with Similar Compounds
2-Hydroxy-1-methylethyl methacrylate is similar to other methacrylate compounds, such as:
2-Hydroxyethyl methacrylate: Used in similar applications but has different physical properties.
Methyl methacrylate: Commonly used in the production of acrylic plastics.
Butyl methacrylate: Used in coatings and adhesives but has different solubility and flexibility properties.
Compared to these compounds, this compound offers unique properties, such as enhanced hydrophilicity and the ability to form hydrogels, making it particularly useful in biomedical applications .
Biological Activity
2-Hydroxy-1-methylethyl methacrylate (also known as HPMA) is a significant compound in the field of polymer chemistry and biomedical applications. This article discusses its biological activity, including its mechanisms of action, metabolic pathways, and implications for health and safety.
- Chemical Formula : C7H12O3
- Molecular Weight : 144.17 g/mol
- CAS Number : 4664-49-7
HPMA is a colorless liquid that serves as a monomer in the synthesis of various polymers, particularly in biomedical applications. Its structure includes a methacrylate group linked to a hydroxypropyl group, which contributes to its reactivity and utility in polymerization processes.
HPMA exhibits biological activity primarily through its interaction with biological membranes. The compound disrupts lipid bilayers, leading to changes in cell permeability and potential cell lysis. This hemolytic activity is attributed to its ability to be metabolized by non-specific carboxylesterases into methacrylic acid and propylene glycol, which are further oxidized before excretion .
Biochemical Pathways
The primary metabolic pathway for HPMA involves ester hydrolysis, which is facilitated by carboxylesterases. This process converts HPMA into methacrylic acid and propylene glycol, both of which are further metabolized into less harmful substances that can be excreted .
Cellular Effects
Research indicates that HPMA is non-genotoxic in vivo, meaning it does not cause damage to genetic material within cells even at high doses. The compound's effects on cells can vary based on dosage and exposure time. In laboratory settings, HPMA has shown stability under normal conditions but may degrade over time under specific circumstances.
Dosage Effects in Animal Models
Studies have demonstrated that HPMA remains non-genotoxic even when administered at elevated doses in animal models. This suggests a favorable safety profile for potential applications in biomedicine .
Case Studies and Research Findings
- Biomedical Applications : HPMA has been extensively studied for its use in drug delivery systems due to its biocompatibility and degradability. A notable study developed biocompatible polymers based on poly(HPMA), which showed promise for various biomedical applications, including tissue engineering and controlled drug release.
- Safety Evaluations : The European Food Safety Authority (EFSA) conducted evaluations on the safety of HPMA when used as a monomer in food contact materials. Their findings indicated no significant safety concerns when used at specified levels, reinforcing HPMA's low toxicity profile .
- Toxicological Studies : A critical review highlighted that while related compounds like methyl methacrylate (MMA) can cause respiratory sensitization, HPMA itself does not exhibit similar toxicological profiles. This distinction is crucial for understanding the compound's safety in occupational settings .
Data Table: Summary of Biological Activity and Safety Profile
Parameter | Value/Description |
---|---|
Chemical Structure | Methacrylate with hydroxypropyl group |
Metabolism | Hydrolyzed by carboxylesterases |
Genotoxicity | Non-genotoxic in vivo |
Primary Metabolites | Methacrylic acid, propylene glycol |
Safety Evaluation | No significant concerns at regulated levels |
Cellular Effects | Disruption of lipid bilayers |
Properties
IUPAC Name |
1-hydroxypropan-2-yl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMARGGQEAJXRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867417 | |
Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-49-7, 27813-02-1 | |
Record name | 2-Hydroxy-1-methylethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4664-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-hydroxyethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxypropyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methacrylic acid, monoester with propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxy-1-methylethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-2-HYDROXYETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC693EJ6V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.